molecular formula C4H5Cl3O3 B183872 4,4,4-Trichloro-3-hydroxybutanoic acid CAS No. 13159-46-1

4,4,4-Trichloro-3-hydroxybutanoic acid

Cat. No.: B183872
CAS No.: 13159-46-1
M. Wt: 207.43 g/mol
InChI Key: PNRIZWCHOZUISE-UHFFFAOYSA-N
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Description

4,4,4-Trichloro-3-hydroxybutanoic acid is an organic compound with the molecular formula C₄H₅Cl₃O₃ It is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trichloro-3-hydroxybutanoic acid typically involves the chlorination of 3-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and appropriate catalysts to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process includes steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trichloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

Major Products Formed:

    Oxidation: Formation of 4,4,4-trichloro-3-oxobutanoic acid or 4,4,4-trichlorobutanoic acid.

    Reduction: Formation of 4,4,4-trichloro-3-hydroxybutanol or dechlorinated derivatives.

    Substitution: Formation of 4,4,4-trichloro-3-amino butanoic acid or 4,4,4-trichloro-3-thiobutanoic acid.

Scientific Research Applications

4,4,4-Trichloro-3-hydroxybutanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and as a tool for probing biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4,4-Trichloro-3-hydroxybutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    4,4,4-Trichloro-3-oxobutanoic acid: Similar structure but with a ketone group instead of a hydroxyl group.

    4,4,4-Trichlorobutanoic acid: Lacks the hydroxyl group, resulting in different chemical properties.

    4,4,4-Trichloro-3-amino butanoic acid: Contains an amino group instead of a hydroxyl group.

Uniqueness: 4,4,4-Trichloro-3-hydroxybutanoic acid is unique due to the combination of three chlorine atoms and a hydroxyl group on the butanoic acid backbone

Properties

IUPAC Name

4,4,4-trichloro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRIZWCHOZUISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282126
Record name 3-Hydroxy-4,4,4-trichlorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-46-1
Record name 13159-46-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13159-46-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-4,4,4-trichlorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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